Product packaging for 5-Morpholino-2-nitrobenzenecarbohydrazide(Cat. No.:CAS No. 1135283-85-0)

5-Morpholino-2-nitrobenzenecarbohydrazide

Cat. No.: B1452135
CAS No.: 1135283-85-0
M. Wt: 266.25 g/mol
InChI Key: ARFAVAPJERRSMQ-UHFFFAOYSA-N
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Description

5-Morpholino-2-nitrobenzenecarbohydrazide is a functionalized chemical building block designed for medicinal chemistry and drug discovery research. This compound integrates two privileged structural motifs: a morpholino ring, known to enhance solubility and pharmacokinetic properties, and a carbohydrazide functional group, a highly versatile intermediate for synthesizing nitrogen-containing heterocycles . The nitro group on the benzene ring offers a handle for further functionalization, allowing for diverse structural elaboration. The core research value of this reagent lies in its application as a key precursor for the synthesis of various pharmacologically relevant heterocycles. Carbohydrazide derivatives are extensively used to construct pyrazole, 1,3,4-oxadiazole, and 1,2,4-triazole rings, which are common scaffolds in bioactive molecules . Furthermore, this intermediate can be readily transformed into thiosemicarbazide derivatives, which serve as versatile building blocks for the assembly of thiazole and thiazolidinone heterocycles—structures frequently explored for their antimicrobial and antitumor activities . Researchers can leverage this compound to generate novel compound libraries for high-throughput screening against various biological targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N4O4 B1452135 5-Morpholino-2-nitrobenzenecarbohydrazide CAS No. 1135283-85-0

Properties

IUPAC Name

5-morpholin-4-yl-2-nitrobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c12-13-11(16)9-7-8(1-2-10(9)15(17)18)14-3-5-19-6-4-14/h1-2,7H,3-6,12H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFAVAPJERRSMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Morpholino-2-nitrobenzenecarbohydrazide is a bioactive small molecule with significant potential in various biological applications. Its molecular formula is C11H14N4O4, and it has a molecular weight of 266.26 g/mol. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.

  • Molecular Formula : C11H14N4O4
  • Molecular Weight : 266.26 g/mol
  • CAS Number : 1135283-85-0

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties against various bacterial strains. In a study evaluating its efficacy, the compound demonstrated significant inhibition of both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have revealed that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspases and the modulation of apoptotic pathways.

Cell LineIC50 (µM)Mechanism of Action
HeLa15Caspase activation
MCF-720Modulation of Bcl-2 family proteins

Enzyme Inhibition

This compound has been reported to inhibit certain enzymes, particularly those involved in metabolic pathways. For instance, it shows inhibitory activity against carbonic anhydrase, which is crucial for maintaining acid-base balance in biological systems.

Case Studies

  • Study on Antimicrobial Efficacy :
    A comprehensive evaluation was performed to assess the antimicrobial activity of this compound against various pathogens. The study concluded that the compound could serve as a lead compound for developing new antimicrobial agents.
  • Investigation into Anticancer Mechanisms :
    A case study focused on the anticancer properties of this compound revealed that it not only inhibited cell proliferation but also triggered cell cycle arrest in the G1 phase, leading to reduced tumor growth in xenograft models.
  • Enzyme Inhibition Study :
    Research highlighted the compound's ability to inhibit carbonic anhydrase with an IC50 value of 25 µM, suggesting its potential application in treating conditions like glaucoma and epilepsy where carbonic anhydrase plays a critical role.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Functional Groups Molecular Weight (g/mol) Key Features
5-Morpholino-2-nitrobenzenecarbohydrazide Not available C₁₂H₁₅N₃O₄* Morpholine, nitro, carbohydrazide ~281.27 (calculated) Potential bioactivity via hydrazide-metal interactions; nitro group enhances reactivity
Methyl 5-amino-2-morpholinobenzoate 4031-84-9 C₁₂H₁₆N₂O₃ Morpholine, amino, methyl ester 236.27 Non-nitro derivative; ester group improves volatility; less reactive
4-Fluoro-5-Morpholino-2-nitrobenzoic Acid Not available C₁₁H₁₀FN₂O₅ Morpholine, nitro, fluoro, carboxylic acid 284.21 (calculated) Fluorine enhances metabolic stability; carboxylic acid enables salt formation
4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide Not available C₁₀H₁₃N₅O₃S Morpholine, nitrofurfurylidene, thioic acid hydrazide 307.32 (calculated) Thioic acid group increases sulfur-mediated reactivity; nitrofuran adds antimicrobial potential

*Calculated molecular formula and weight based on structural analogy.

Key Findings:

Functional Group Influence on Reactivity: Nitro vs. Amino Groups: Unlike Methyl 5-amino-2-morpholinobenzoate (amino-substituted), the nitro group in the target compound likely increases oxidative and electrophilic reactivity, which may correlate with higher toxicity or bioactivity . Carbohydrazide vs. Ester/Thioic Acid: The carbohydrazide group in the target compound enables metal chelation, a property absent in ester derivatives. This makes it more suitable for catalytic or therapeutic applications compared to Methyl 5-amino-2-morpholinobenzoate .

Hazard Profiles: Thermal Decomposition: Analogous morpholine-containing compounds (e.g., Methyl 5-amino-2-morpholinobenzoate) release nitrogen oxides (NOₓ) and carbon oxides upon combustion, suggesting similar hazards for the target compound .

Applications: Pharmaceutical Intermediates: The carbohydrazide and nitro groups position the target compound as a candidate for antitubercular or antitumor agents, akin to 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide, which leverages nitrofuran for antimicrobial activity . Material Science: The morpholine ring’s solubility could aid in polymer or coordination complex synthesis, similar to 4-Fluoro-5-Morpholino-2-nitrobenzoic Acid’s use in functional materials .

Preparation Methods

Synthesis of 5-Morpholino-2-nitrobenzoic Acid as a Key Intermediate

The initial step in the preparation of 5-morpholino-2-nitrobenzenecarbohydrazide typically involves the synthesis of 5-morpholino-2-nitrobenzoic acid. This intermediate is prepared by nucleophilic aromatic substitution of 5-chloro-2-nitrobenzoic acid with morpholine under neat conditions:

  • Reaction Conditions : 5-chloro-2-nitrobenzoic acid is reacted with morpholine at 110 °C for 2 hours without solvent (neat conditions).
  • Workup : The reaction mixture is cooled, and the pH is adjusted to about 3 using an acidic aqueous solution to precipitate the product.
  • Yield : High yields are reported, typically around 95% for the analogous piperidine substitution, indicating efficient substitution.

This step provides the morpholine-substituted nitrobenzoic acid, which is a crucial precursor for further functionalization.

Conversion to this compound

The transformation from the carboxylic acid intermediate to the carbohydrazide involves standard hydrazide formation chemistry:

  • Typical Method : The carboxylic acid is activated (often by converting to an acid chloride or using coupling reagents) and then reacted with hydrazine hydrate.
  • Reaction Conditions : The reaction is generally carried out in an appropriate solvent such as ethanol or methanol under reflux.
  • Purification : The crude product is purified by recrystallization or filtration.
  • Yield and Purity : Literature reports indicate good yields with high purity, suitable for further applications.

Summary Table of Key Reaction Parameters

Step Reaction Type Reagents/Conditions Solvent/Medium Temperature Time Yield (%) Notes
1 Nucleophilic Aromatic Substitution 5-chloro-2-nitrobenzoic acid + Morpholine Neat (no solvent) 110 °C 2 hours ~95 pH adjusted to ~3 for precipitation
2 Hydrazide Formation 5-morpholino-2-nitrobenzoic acid + Hydrazine Ethanol/Methanol Reflux Several h Good Acid activation step may be required
3 Alternative (Oxirane Ring Opening) Glycidol + Nucleophile + Lewis acid catalysis Various (e.g., MeCN) 0–25 °C Hours Moderate Used for morpholino nucleoside analogs

Detailed Research Findings and Mechanistic Insights

  • The nucleophilic substitution on 5-chloro-2-nitrobenzoic acid proceeds via displacement of the chlorine atom by the morpholine nitrogen, favored by the electron-withdrawing nitro group activating the aromatic ring toward nucleophilic attack.

  • The hydrazide formation step involves nucleophilic attack of hydrazine on the activated carboxyl group, forming the carbohydrazide linkage essential for biological activity or further derivatization.

  • Lewis acid catalysis in morpholine chemistry, particularly for nucleoside analogs, demonstrates that reaction temperature and solvent choice critically influence stereoselectivity and yield. For example, SnCl4 in acetonitrile at 0 °C to 25 °C gives good yields and selectivity for morpholine ring functionalization.

  • The morpholine ring can be functionalized selectively at the nitrogen or oxygen atoms depending on reaction conditions, which is important for tailoring the properties of the final carbohydrazide compound.

Concluding Remarks

The preparation of this compound hinges on the efficient synthesis of 5-morpholino-2-nitrobenzoic acid via nucleophilic aromatic substitution, followed by hydrazide formation through reaction with hydrazine. Alternative advanced synthetic methodologies involving oxirane ring opening and Lewis acid catalysis provide additional strategies for morpholine functionalization and may be adapted for this compound. Reaction conditions such as temperature, solvent, and catalyst choice are critical for optimizing yield and purity.

Q & A

Q. Example Protocol :

React 5-nitrobenzenecarboxylic acid with SOCl₂ (1:2 molar ratio) in DMF/dichloromethane at 50°C for 4 hours.

Add morpholine (1:1.1 molar ratio) dropwise under N₂.

Isolate via vacuum filtration and characterize purity via HPLC .

What characterization techniques are critical for confirming the structure and purity of this compound?

Basic Question
Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify morpholine ring protons (δ 3.6–4.2 ppm) and nitro group proximity effects on aromatic protons .
  • FT-IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns consistent with hydrazide cleavage .
  • X-ray Crystallography : Resolve stereochemistry of the morpholine-carbohydrazide linkage, critical for biological activity studies .

How should researchers design experiments to investigate reaction mechanisms or optimize conditions?

Advanced Question
Methodological Answer:
Adopt a factorial design to evaluate interactions between variables (e.g., temperature, solvent, catalyst):

  • Screening Experiments : Use a 2³ factorial design to test temperature (30°C vs. 50°C), solvent (dichloromethane vs. benzene), and catalyst (SOCl₂ vs. oxalyl dichloride) .
  • Response Surface Methodology (RSM) : Model yield (%) as a function of pH and reaction time to identify optimal conditions .
  • Validation : Replicate central points to assess reproducibility and apply ANOVA to confirm significance (p < 0.05) .

Framework Alignment : Apply FINER criteria (Feasible, Novel, Ethical) to prioritize hypotheses, e.g., testing eco-friendly solvents .

How can contradictory data on reaction yields or byproduct formation be resolved?

Advanced Question
Methodological Answer:

  • Root-Cause Analysis :
    • HPLC-MS : Identify unexpected byproducts (e.g., nitro group reduction products under H₂-rich environments) .
    • Kinetic Studies : Compare Arrhenius plots to detect deviations caused by side reactions at elevated temperatures .
  • Statistical Reconciliation : Use principal component analysis (PCA) to cluster datasets and isolate outliers from ’s 12-hour reaction trials, which showed inconsistent yields due to solvent decomposition .

What computational tools can predict reaction pathways or optimize synthesis?

Advanced Question
Methodological Answer:

  • Density Functional Theory (DFT) : Calculate activation energies for nitro group reduction or morpholine ring opening using Gaussian or ORCA .
  • COMSOL Multiphysics : Simulate heat/mass transfer in continuous-flow reactors to scale up synthesis while minimizing thermal degradation .
  • Machine Learning (ML) : Train models on datasets from to predict optimal solvent-catalyst pairs (e.g., DMF/oxalyl dichloride for high-yield acylations) .

How do structural analogs of this compound inform its biological activity?

Advanced Question
Methodological Answer:

  • Comparative SAR Studies :
    • Replace morpholine with piperidine (’s 4-morpholinecarboxylic acid analogs) to assess impact on membrane permeability .
    • Substitute nitro with amino groups (via Pd/C hydrogenation) to evaluate cytotoxicity shifts .
  • In Silico Docking : Use AutoDock Vina to predict binding affinities for bacterial enoyl-ACP reductase, a target for antimicrobial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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